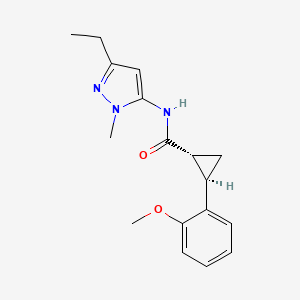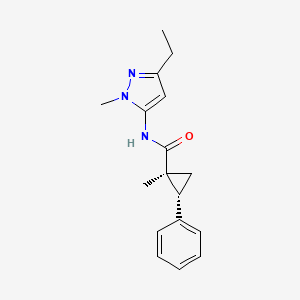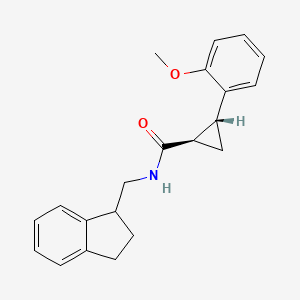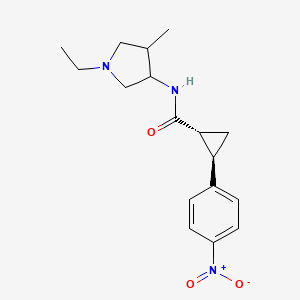![molecular formula C16H23ClN2O B7337789 (2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one](/img/structure/B7337789.png)
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one, also known as DMBA, is a synthetic compound that belongs to the class of cathinones. DMBA has gained attention in the scientific community due to its potential use as a research chemical.
Mecanismo De Acción
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one acts as a dopamine transporter blocker, inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synapse, resulting in increased dopamine signaling. This compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects on the central nervous system, similar to other cathinones. It has been shown to increase locomotor activity and induce hyperthermia in animal models. This compound has also been shown to increase dopamine release in the brain, leading to increased reward-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one is its potency as a dopamine transporter blocker. This makes it a useful tool for studying the effects of dopamine signaling in the brain. However, this compound is also highly addictive and has been shown to have neurotoxic effects in animal models. Additionally, its use as a research chemical is limited by its legal status in many countries.
Direcciones Futuras
There are several potential future directions for research on (2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one. One area of interest is its potential use as a treatment for drug addiction. This compound has been shown to reduce cocaine self-administration in animal models, suggesting that it may have therapeutic potential for treating addiction. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in neurological disorders such as Parkinson's disease. Finally, further research is needed to fully understand the long-term effects of this compound on the brain and its potential for abuse.
Métodos De Síntesis
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one can be synthesized using a variety of methods, including reductive amination and acylation. One of the most common methods involves the reaction of 3-chlorophenylacetone with N,N-dimethylaminoethyl chloride to form the intermediate, N,N-dimethyl-3-(3-chlorophenyl)-2-propen-1-amine. This intermediate is then reacted with 2-methyl-2-oxazoline to form this compound.
Aplicaciones Científicas De Investigación
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine transporter blocker, similar to other cathinones such as MDPV and α-PVP. This compound has also been used in studies investigating the effects of cathinones on synaptic transmission and plasticity.
Propiedades
IUPAC Name |
(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-11(2)15(18(3)4)16(20)19-9-13(10-19)12-6-5-7-14(17)8-12/h5-8,11,13,15H,9-10H2,1-4H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDMCPFDNSEKJV-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC(C1)C2=CC(=CC=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC(C1)C2=CC(=CC=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337715.png)
![4-[[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]methyl]pyridin-2-amine](/img/structure/B7337726.png)


![6,6-dimethyl-4-[(1S,2S)-2-phenylcyclopropanecarbonyl]-1-propan-2-ylpiperazin-2-one](/img/structure/B7337739.png)

![[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337751.png)

![[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7337760.png)
![(2R,3S)-2-[1-(2-cyclohexyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B7337781.png)
![2-(3,5-difluoroanilino)-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7337792.png)
![(5-bromo-2-methyl-1,3-thiazol-4-yl)-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7337794.png)


